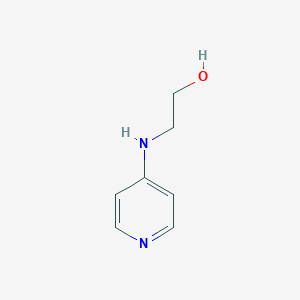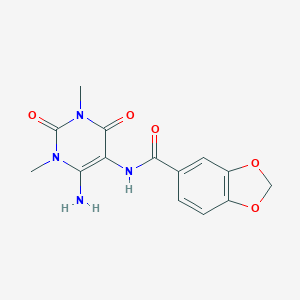
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in cell growth and division. This inhibition leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and division of cancer cells. In addition, it has been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) in lab experiments is its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one limitation is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound.
Direcciones Futuras
There are several future directions for the study of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl). One direction is the development of more effective and less toxic derivatives of this compound. Another direction is the study of its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the exact mechanism of action of this compound and its potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
In conclusion, 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is a chemical compound that has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of medicine.
Métodos De Síntesis
The synthesis of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) involves the reaction of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) chloride. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) has been studied for its potential therapeutic applications. It has been found to have anti-cancer properties, specifically in the treatment of leukemia and breast cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
166115-71-5 |
|---|---|
Nombre del producto |
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) |
Fórmula molecular |
C14H14N4O5 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H14N4O5/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)7-3-4-8-9(5-7)23-6-22-8/h3-5H,6,15H2,1-2H3,(H,16,19) |
Clave InChI |
DPJZBPGRAMDDOV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=C2)OCO3)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=C2)OCO3)N |
Sinónimos |
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



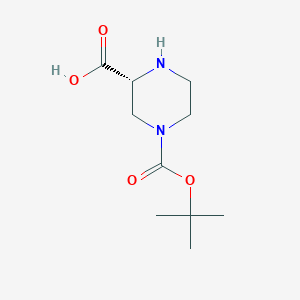
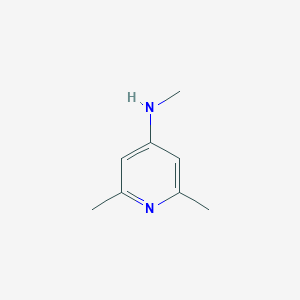

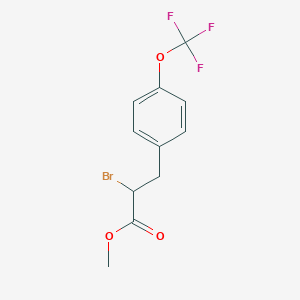
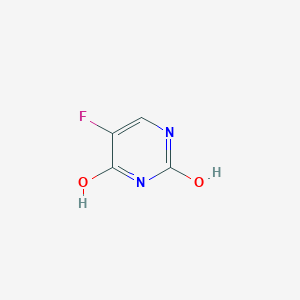
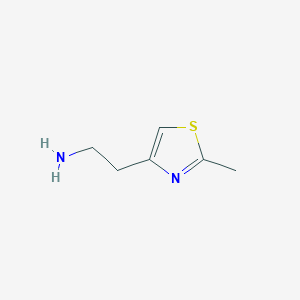
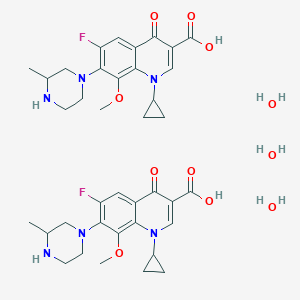

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
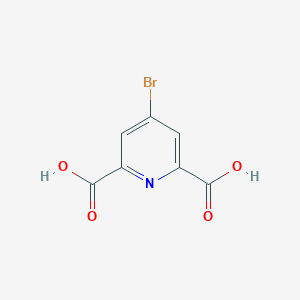
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
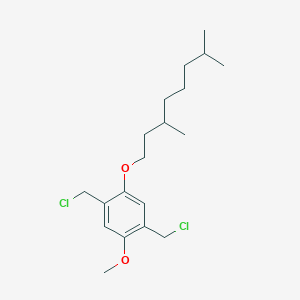
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
